7-Bromo-4,6,8-trichloroquinazoline
Overview
Description
7-Bromo-4,6,8-trichloroquinazoline is a heterocyclic compound with the molecular formula C8H2BrCl3N2 and a molecular weight of 312.37 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6,8-trichloroquinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloroaniline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6,8-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, organozinc reagents, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-4,6,8-trichloroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6,8-trichloroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,4,6-trichloroquinazoline: Similar in structure but differs in the position of chlorine atoms.
4-Bromoanisole: An organobromine compound with different functional groups and applications
Uniqueness
7-Bromo-4,6,8-trichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-bromo-4,6,8-trichloroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl3N2/c9-5-4(10)1-3-7(6(5)11)13-2-14-8(3)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYLHCDBJRGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297669 | |
Record name | 7-Bromo-4,6,8-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698027-57-4 | |
Record name | 7-Bromo-4,6,8-trichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4,6,8-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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